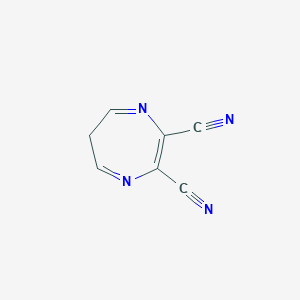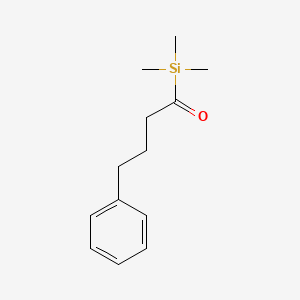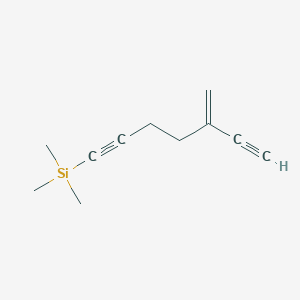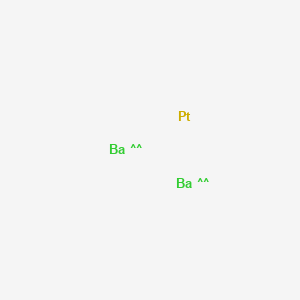
Barium--platinum (2/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Barium–platinum (2/1) is a compound consisting of barium and platinum in a 2:1 ratio
准备方法
Synthetic Routes and Reaction Conditions
Barium–platinum (2/1) can be synthesized through various methods. One common approach involves the reaction of barium salts with platinum salts under controlled conditions. For example, barium chloride can react with platinum chloride in an aqueous solution, followed by precipitation and purification steps to obtain the desired compound. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
In industrial settings, the production of barium–platinum (2/1) may involve more scalable methods, such as solid-state reactions or high-temperature synthesis. These methods ensure the efficient production of the compound in larger quantities, suitable for commercial applications.
化学反应分析
Types of Reactions
Barium–platinum (2/1) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state species.
Reduction: It can be reduced to lower oxidation state species.
Substitution: The compound can participate in substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield barium–platinum oxides, while reduction reactions may produce lower oxidation state complexes.
科学研究应用
Barium–platinum (2/1) has several scientific research applications, including:
Catalysis: The compound is used as a catalyst in various chemical reactions, including hydrogenation and oxidation reactions.
Materials Science: It is employed in the development of advanced materials with unique electronic and magnetic properties.
Medicine: Research is ongoing to explore its potential use in medical applications, such as imaging and drug delivery.
Industry: The compound is used in the production of specialized coatings and as a component in electronic devices.
作用机制
The mechanism of action of barium–platinum (2/1) involves its interaction with molecular targets and pathways. For example, in catalytic applications, the compound facilitates the activation of reactants and the formation of intermediate species, leading to the desired products. The specific molecular targets and pathways depend on the application and the reaction conditions.
相似化合物的比较
Similar Compounds
Similar compounds to barium–platinum (2/1) include other barium-platinum complexes with different stoichiometries, such as barium–platinum (1/1) and barium–platinum (3/1). Additionally, other platinum-based compounds, such as platinum chloride and platinum oxide, share some similarities in their chemical properties and applications.
Uniqueness
Barium–platinum (2/1) is unique due to its specific stoichiometry, which imparts distinct chemical properties and reactivity
属性
CAS 编号 |
848411-12-1 |
|---|---|
分子式 |
Ba2Pt |
分子量 |
469.74 g/mol |
InChI |
InChI=1S/2Ba.Pt |
InChI 键 |
LKUPNTBHYJXJBM-UHFFFAOYSA-N |
规范 SMILES |
[Ba].[Ba].[Pt] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


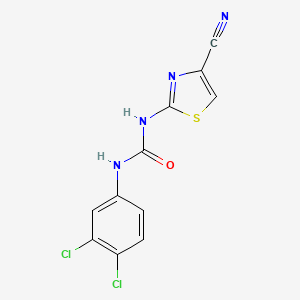
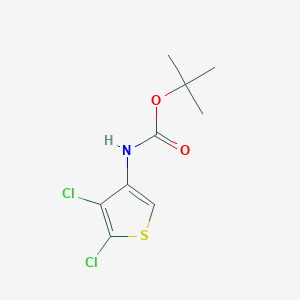
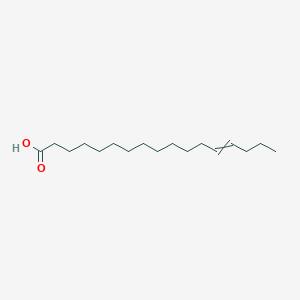
![{(2S,5R)-5-[6-(Methylsulfanyl)-9H-purin-9-yl]-2,5-dihydrofuran-2-yl}methanol](/img/structure/B12538755.png)
![2-Cyclopenten-1-one, 2-([1,1'-biphenyl]-4-ylhydroxymethyl)-](/img/structure/B12538763.png)
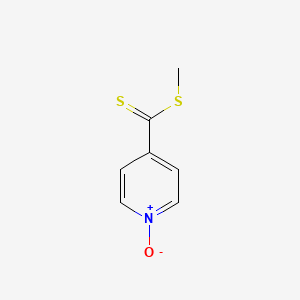
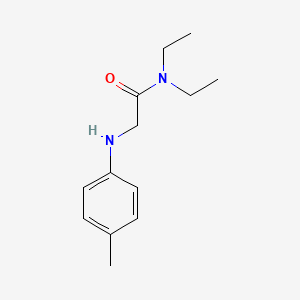
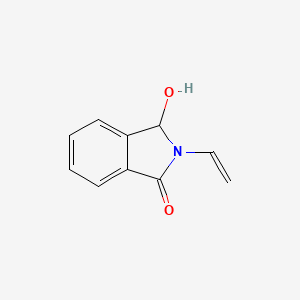
![Phosphinic acid, phenyl[[(phenylmethyl)amino]-4-pyridinylmethyl]-](/img/structure/B12538789.png)
![6-[(Oxan-2-yl)oxy]-1-(trimethylsilyl)hex-1-yn-3-ol](/img/structure/B12538793.png)
![(4R)-1-[(2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]hepta-1,6-dien-4-yl carbonate](/img/structure/B12538796.png)
